N-Boc-10-(methylamino)decanoic acid
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Overview
Description
N-Boc-10-(methylamino)decanoic acid, also known as 10-((tert-butoxycarbonyl)(methyl)amino)decanoic acid, is a compound with the molecular formula C16H31NO4 and a molecular weight of 301.43 g/mol . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of a methylamino group, which is further connected to a decanoic acid chain. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-10-(methylamino)decanoic acid typically involves the reaction of 10-aminodecanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
10-aminodecanoic acid+Boc2O→N-Boc-10-(methylamino)decanoic acid
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to enhance efficiency and productivity. Solid acid catalysts such as H-BEA zeolite can be employed to facilitate the reaction under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
N-Boc-10-(methylamino)decanoic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acidic conditions (e.g., trifluoroacetic acid).
Substitution: Reaction with electrophiles to introduce different substituents on the amino group.
Oxidation and Reduction: Modifications of the decanoic acid chain or the amino group.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Deprotected Amines: Resulting from the removal of the Boc group.
Substituted Amines: Formed by introducing various substituents on the amino group.
Oxidized and Reduced Products: Depending on the specific reagents and conditions used.
Scientific Research Applications
N-Boc-10-(methylamino)decanoic acid has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Boc-10-(methylamino)decanoic acid primarily involves the protection and deprotection of the amino group. The Boc group provides steric hindrance, preventing unwanted reactions at the amino site. Upon deprotection, the free amine can participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during subsequent reactions .
Comparison with Similar Compounds
N-Boc-10-(methylamino)decanoic acid can be compared with other Boc-protected amino acids and derivatives, such as:
N-Boc-10-aminodecanoic acid: Lacks the methyl group on the amino nitrogen.
N-Boc-10-(ethylamino)decanoic acid: Contains an ethyl group instead of a methyl group.
N-Boc-10-(dimethylamino)decanoic acid: Has two methyl groups on the amino nitrogen.
The uniqueness of this compound lies in its specific structure, which allows for selective reactions and applications in various fields .
Properties
IUPAC Name |
10-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]decanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO4/c1-16(2,3)21-15(20)17(4)13-11-9-7-5-6-8-10-12-14(18)19/h5-13H2,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAQALCSOAQJCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCCCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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